Morpholine, 2,6-dimethyl-4-nitroso-

Carcinogenesis Target organ specificity Nitrosamine structure-activity relationship

Morpholine, 2,6-dimethyl-4-nitroso- (CAS 1456-28-6), systematically named 2,6-dimethyl-4-nitrosomorpholine and synonymously referred to as N-nitroso-2,6-dimethylmorpholine or 2,6-dimethylnitrosomorpholine (DMNM), is a heterocyclic N-nitrosamine with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. It is a member of the N-nitrosamine family, a class of compounds extensively studied for their potent carcinogenic and mutagenic properties across multiple animal species.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 1456-28-6
Cat. No. B074740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2,6-dimethyl-4-nitroso-
CAS1456-28-6
Synonymsdimethylnitrosomorpholine
N-nitroso-2,6-dimethylmorpholine
N-nitroso-2,6-dimethylmorpholine, (cis)-isomer
N-nitroso-2,6-dimethylmorpholine, (trans)-isome
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)N=O
InChIInChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3
InChIKeyDPYMAXOKJUBANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.86 M

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 2,6-dimethyl-4-nitroso- (CAS 1456-28-6): Chemical Identity, Nitrosamine Classification, and Procurement-Relevant Characteristics


Morpholine, 2,6-dimethyl-4-nitroso- (CAS 1456-28-6), systematically named 2,6-dimethyl-4-nitrosomorpholine and synonymously referred to as N-nitroso-2,6-dimethylmorpholine or 2,6-dimethylnitrosomorpholine (DMNM), is a heterocyclic N-nitrosamine with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol [1]. It is a member of the N-nitrosamine family, a class of compounds extensively studied for their potent carcinogenic and mutagenic properties across multiple animal species [2]. This compound is structurally distinguished from the parent N-nitrosomorpholine (NMOR, CAS 59-89-2) by the presence of two methyl substituents at the 2- and 6-positions of the morpholine ring, which confer profoundly altered physicochemical partitioning, metabolic activation pathways, target organ specificity, and carcinogenic potency relative to the unsubstituted parent [3].

Why N-Nitrosomorpholine (NMOR), N-Nitrosodiethanolamine, or Other Cyclic Nitrosamines Cannot Substitute for 2,6-Dimethyl-4-nitrosomorpholine in Research and Industrial Applications


Generic substitution among cyclic nitrosamines is scientifically unsound because even minor structural modifications—such as the addition of two methyl groups at the β-positions of the morpholine ring—produce a complete redirection of carcinogenic target organ specificity, metabolic activation pathway preference (α-hydroxylation versus β-oxidation), and quantitative potency [1]. The parent compound N-nitrosomorpholine (NMOR) is predominantly a liver carcinogen in rats, whereas 2,6-dimethyl-4-nitrosomorpholine shifts tumorigenesis primarily to the esophagus and nasal turbinates, with a dramatically compressed latency period [1]. Furthermore, the compound exists as a mixture of cis and trans geometrical isomers that exhibit divergent metabolic fates and species-dependent carcinogenic potencies, a stereochemical subtlety absent in the unsubstituted parent [2]. These differences preclude any assumption of functional equivalence for experimental modeling, analytical reference standard qualification, or nitrosamine impurity risk assessment [3].

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-nitrosomorpholine (CAS 1456-28-6) Versus Closest Analogs


Target Organ Shift and 2.8-Fold Latency Compression Versus Parent N-Nitrosomorpholine in Rats

In a direct head-to-head comparison, 2,6-dimethyl-4-nitrosomorpholine (2,6-DMNM) administered to rats at an equimolar dose (5 mg/week, 30 weeks in drinking water) produced 100% mortality with tumors within 34 weeks, predominantly esophageal and nasal turbinate tumors, with only a single liver tumor observed across all treated animals. In contrast, the parent N-nitrosomorpholine (NMOR) at the equimolar dose of 4 mg/week for 30 weeks induced liver tumors in only 53% of animals, with 50% survival at 75 weeks [1]. This represents a greater than 2.8-fold reduction in median survival time, a fundamentally redirected target organ profile from liver to upper aerodigestive tract, and a shift from partial to complete tumor penetrance.

Carcinogenesis Target organ specificity Nitrosamine structure-activity relationship

Cis vs. Trans Isomer Metabolic Fate Divergence: >70% HPOP Yield from Cis Isomer Versus 20-30% from Trans Isomer in Liver Microsomes

Liver microsomal metabolism studies reveal a stark quantitative divergence between the cis and trans isomers of 2,6-DMNM. In both rat and hamster liver microsomes, the cis isomer yields N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) as >70% of total product via β-oxidation, whereas the trans isomer yields HPOP as only 20-30% of total product, with the balance attributed to α-hydroxylation pathways [1]. The VMax for total substrate disappearance was similar for both isomers (2.13 nmol/min/mg hamster microsomal protein), indicating that the metabolic partitioning, not the overall rate, distinguishes the isomers [1]. Deuterium-labeling studies further confirmed that HPOP yield correlates with pancreatic carcinogenic potency in the Syrian golden hamster: cis α-(d4) NNDM yielded 93.9% HPOP, cis d0 NNDM 72.3%, trans d0 NNDM 30.2%, and trans β-(d2) NNDM 8.5% [1].

Metabolic activation Cytochrome P450 Nitrosamine bioactivation

Species-Dependent Isomer Potency Reversal: Trans Isomer More Carcinogenic in Rats, Cis Isomer More Carcinogenic in Guinea Pigs

A striking species-dependent reversal of isomer potency has been documented. In Fischer 344 rats, the trans isomer of 2,6-DMNM was concluded to be the more potent carcinogen, with almost all animals dying with basal cell carcinomas and/or papillomas of the upper gastrointestinal tract [1]. Conversely, in Strain-2 guinea pigs administered isomers by gavage twice weekly for 30 weeks, the cis isomer produced almost 100% incidence of liver tumors together with tumors of the lung and adrenal cortex, whereas almost none of the animals treated with the trans isomer died with tumors [2]. The authors concluded that the mechanisms of activation differ between the two species, a finding reinforced by subsequent metabolism studies showing preferential β-oxidation of the cis isomer in guinea pigs and hamsters versus preferential α-hydroxylation of the trans isomer in rats [3].

Species specificity Isomer-dependent carcinogenesis Comparative oncology

Henry's Law Constant: 11-Fold Greater Aqueous Affinity Versus Parent N-Nitrosomorpholine

The Henry's Law solubility constant (Hscp) for 2,6-dimethylnitrosomorpholine is 3.5×10¹ mol/(m³·Pa) at 298.15 K, as compiled from the measured data of Mirvish et al. (1976) [1]. In comparison, the parent N-nitrosomorpholine (NMOR, CAS 59-89-2) has a measured Hscp of 3.9×10² mol/(m³·Pa) under identical conditions [2]. The approximately 11-fold lower Henry's Law constant indicates that 2,6-DMNM partitions substantially more favorably into the aqueous phase, with implications for differential absorption, distribution, and excretion behavior, as well as for laboratory handling procedures and analytical extraction protocols.

Physicochemical properties Henry's Law constant Environmental partitioning

Rank-Order Potency Among Five Oxygenated Nitrosamines: 2,6-DMNM Is the Most Potent Carcinogen in Rats

In a systematic comparison of the carcinogenic effects of five structurally related oxygenated nitrosamines, nitroso-2,6-dimethylmorpholine was identified as the most potent carcinogen in rats, inducing mainly esophageal tumors. The comparator compounds—nitrosodiethanolamine (NDELA), nitroso-2-hydroxymorpholine (NHMOR), and related hydroxylated acyclic nitrosodialkylamines—were all less potent. Nitrosodiethanolamine was specifically noted as the weakest of the five nitrosamines tested in both rats and Syrian hamsters [1]. This rank-order potency establishes 2,6-DMNM as the compound of choice when maximal carcinogenic potency in rodent models is required, while also documenting that potency ranking is species-dependent: the same five compounds showed a different relative potency order in hamsters [1].

Comparative carcinogenesis Nitrosamine potency ranking Structure-activity relationship

Carcinogenic Potency Database TD50 Values: Comparative Quantitative Potency Benchmarking in Hamsters

The Carcinogenic Potency Database (CPDB) provides standardized TD50 values enabling quantitative cross-compound potency comparisons. For 2,6-DMNM in Syrian golden hamsters, the harmonic mean TD50 is approximately 6.40 mg/kg/day, with target sites including lung, nasal cavity, oral cavity, and pancreas [1]. In comparison, N-nitrosomorpholine (NMOR) exhibits a hamster TD50 of 3.57 mg/kg/day with target sites including liver, nasal cavity, and oral cavity, while its rat TD50 is 0.109 mg/kg/day [2]. Although NMOR has a numerically lower (more potent) TD50 in hamsters, the critical differentiation lies in the target organ repertoire: 2,6-DMNM includes the pancreas as a target site in hamsters, which NMOR does not, and NMOR includes the liver as a primary target in both rats and hamsters, whereas 2,6-DMNM largely spares the liver [1] [2]. This target organ divergence is more consequential for experimental design than the modest TD50 numerical difference.

TD50 Carcinogenic potency Risk assessment

Evidence-Backed Research and Industrial Application Scenarios for 2,6-Dimethyl-4-nitrosomorpholine (CAS 1456-28-6)


Rat Esophageal and Nasal Cavity Carcinogenesis Modeling

2,6-DMNM is the agent of choice for induction of esophageal and nasal turbinate tumors in rat models. As demonstrated by Lijinsky and Taylor (1975), equimolar administration (5 mg/week for 30 weeks in drinking water) produces 100% tumor-related mortality within 34 weeks, with tumors predominantly in the esophagus and nasal turbinates [1]. This contrasts sharply with NMOR, which under identical experimental design produces only 53% liver tumor incidence with 50% survival at 75 weeks. Researchers modeling upper aerodigestive tract carcinogenesis or studying Barrett's esophagus-associated neoplasia should procure 2,6-DMNM rather than NMOR for target organ specificity [1]. Validation via subcutaneous injection has confirmed up to 100% esophageal tumor rates at 1/10 and 1/20 LD50 dosing in Sprague-Dawley rats [2].

Hamster Pancreatic Carcinogenesis and β-Oxidation Metabolic Studies

2,6-DMNM is a well-characterized pancreatic carcinogen in the Syrian golden hamster, with the cis isomer producing a high incidence of pancreatic duct tumors via β-oxidation-dependent metabolic activation yielding HPOP as the major proximate carcinogen (>70% of total microsomal metabolites) [3]. Investigators studying pancreatic ductal adenocarcinoma initiation or the role of cytochrome P450-mediated β-oxidation in nitrosamine bioactivation should preferentially procure the cis isomer (CAS 69091-16-3) or a characterized mixture with known cis:trans ratio. The hamster liver microsome metabolism rate is approximately 7-fold faster than rat, further supporting the hamster as the preferred species for metabolic activation studies of this compound [3].

Nitrosamine Impurity Reference Standard for Pharmaceutical Risk Assessment

Following regulatory guidance on nitrosamine impurities in pharmaceuticals, 2,6-DMNM serves as a critical analytical reference standard. Its TD50 value of approximately 6.40 mg/kg/day (hamster, CPDB harmonic mean) [4] provides a quantitative basis for calculating acceptable intake limits distinct from those derived for NMOR (TD50 = 0.109 mg/kg/day in rats; 3.57 mg/kg/day in hamsters) [5]. The compound's 11-fold lower Henry's Law constant relative to NMOR [6] [7] also necessitates compound-specific analytical extraction and headspace sampling protocols. Given the current regulatory practice of read-across from NMOR data for structurally related nitrosamines (e.g., N-nitroso reboxetine) [8], procurement of authentic 2,6-DMNM reference material is essential for validating analytical methods and establishing compound-specific acceptable intake values.

Species-Specific Isomer Carcinogenicity Comparative Studies

The complete reversal of isomer carcinogenic potency between rats (trans > cis) [9] and guinea pigs (cis >> trans) [10] makes 2,6-DMNM an unparalleled tool for investigating species-specific mechanisms of nitrosamine metabolic activation. Researchers can use the separated cis and trans isomers to probe the differential roles of cytochrome P450 isozymes in α-hydroxylation versus β-oxidation pathways across species. The availability of deuterated analogs at the α-positions (3,5-d4) and β-positions (2,6-d2) further enables isotope effect studies, with documented HPOP yields ranging from 93.9% (cis α-d4) to 8.5% (trans β-d2) [3], providing a wide dynamic range for mechanistic dissection of metabolic activation.

Quote Request

Request a Quote for Morpholine, 2,6-dimethyl-4-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.